molecular formula C7H14N2O4S B1193133 L-cystathionine CAS No. 56-88-2

L-cystathionine

Cat. No.: B1193133
CAS No.: 56-88-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-WHFBIAKZSA-N
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Description

Cystathionine is an intermediate compound in the biosynthesis of cysteine from homocysteine. It is produced via the transsulfuration pathway and is converted into cysteine by the enzyme cystathionine gamma-lyase. This compound plays a crucial role in the metabolism of sulfur-containing amino acids and is involved in various physiological processes .

Mechanism of Action

Target of Action

L-Cystathionine primarily targets two enzymes: cystathionine beta-synthase and cystathionine gamma-lyase . These enzymes play crucial roles in the transsulfuration pathway, which is responsible for the biosynthesis of cysteine from homocysteine .

Mode of Action

This compound is an intermediate in the transsulfuration pathway. It is generated from homocysteine and serine by the enzyme cystathionine beta-synthase . This compound is then converted into cysteine by the enzyme cystathionine gamma-lyase . The conversion of this compound to cysteine is a crucial step in the synthesis of sulfur-containing biomolecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transsulfuration pathway. This pathway is responsible for the de novo biosynthesis of cysteine in mammals . It consists of two enzymatic steps. In the first step, cystathionine beta-synthase diverts sulfur from the methionine cycle by condensing homocysteine with serine into this compound . In the second step, cystathionine gamma-lyase hydrolyses this compound into cysteine . Cysteine is essential for protein synthesis, biosynthesis of glutathione and taurine, redox regulation, and biogenesis of the gaseous signaling molecule hydrogen sulfide .

Pharmacokinetics

It is known that this compound is normally detected at very low levels in plasma . The level of this compound present reflects the activity of cystathionine beta-synthase and cystathionine gamma-lyase .

Result of Action

The conversion of this compound to cysteine has significant molecular and cellular effects. Cysteine is a crucial component of proteins and other important biomolecules. It plays a key role in maintaining the structural integrity of proteins through the formation of disulfide bonds . Additionally, cysteine is a precursor for the synthesis of glutathione, a major antioxidant in cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, in a cysteine-rich tumor microenvironment, cancer cells express high levels of cysteine transporters and the catabolism of cysteine is activated by the action of cystathionine beta-synthase . This suggests that the activity of this compound and its downstream effects can be modulated by the cellular environment.

Biochemical Analysis

Biochemical Properties

L-cystathionine is involved in several biochemical reactions, primarily within the transsulfuration pathway. It is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase. This reaction requires pyridoxal phosphate as a cofactor. This compound is then cleaved by cystathionine γ-lyase to produce L-cysteine, which is a precursor for glutathione synthesis. The interactions of this compound with these enzymes are crucial for maintaining cellular redox balance and detoxifying harmful substances .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of L-cysteine, which is essential for the production of glutathione, a major antioxidant in cells. By contributing to glutathione synthesis, this compound helps protect cells from oxidative stress and maintain cellular homeostasis. Additionally, this compound has been shown to affect the expression of genes involved in the antioxidant response and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes and biomolecules. The binding of this compound to cystathionine γ-lyase facilitates its cleavage into L-cysteine, ammonia, and α-ketobutyrate. This reaction is essential for the production of L-cysteine, which is a precursor for glutathione synthesis. The regulation of these enzymatic reactions is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have demonstrated that the presence of this compound can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and redox balance. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in the transsulfuration pathway, which converts L-methionine to L-cysteine. This pathway involves several enzymes, including cystathionine β-synthase and cystathionine γ-lyase. This compound interacts with these enzymes to facilitate the production of L-cysteine, which is essential for glutathione synthesis. The regulation of this pathway is crucial for maintaining cellular redox balance and detoxifying harmful substances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound within cells is essential for its role in the transsulfuration pathway and the production of L-cysteine .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. The subcellular localization of this compound is crucial for its activity and function in the transsulfuration pathway and the production of L-cysteine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystathionine can be synthesized through the thioalkylation of N-butoxycarbonyl-L-tert-leucine butyl ester, derived from L-cystine, with tert-butoxycarbonyl amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid. This method involves protecting groups and a single-step deprotection under mild conditions, resulting in high-purity cystathionine .

Industrial Production Methods

Industrial production of cystathionine typically involves fermentation processes. Microorganisms are used to produce cystathionine through the transsulfuration pathway, where homocysteine and serine are converted into cystathionine by the enzyme cystathionine beta-synthase .

Chemical Reactions Analysis

Types of Reactions

Cystathionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Research Applications

Proliferation of Cancer Cells
L-cystathionine has been shown to promote the proliferation of human astrocytoma cells (U373) in a time-dependent manner. In studies, the addition of this compound resulted in increased intracellular levels of L-cysteine and L-cystine, suggesting that it may enhance cellular growth by modulating thiol levels and cellular redox state. Specifically, concentrations of 0.5 mM and 1 mM this compound significantly elevated γ-cystathionase activity, which is linked to increased cell proliferation and survival mechanisms against oxidative stress .

Mechanisms of Action
The mechanisms through which this compound exerts its effects include:

  • Inhibition of Apoptosis : It has been demonstrated that this compound can inhibit mitochondrial-mediated apoptosis in cancer cells by stabilizing mitochondrial membrane potential and reducing cytochrome c release into the cytoplasm .
  • Reactive Oxygen Species Management : By modulating intracellular thiol levels, this compound helps in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Cardiovascular Health

Protection Against Vascular Injury
this compound plays a critical role in cardiovascular health by antagonizing homocysteine-induced vascular injury. Studies indicate that it can significantly reduce apoptosis in human umbilical vein endothelial cells (HUVECs) exposed to homocysteine by inhibiting mitochondrial superoxide production and modulating apoptotic pathways involving Bax and Bcl-2 proteins .

Inflammatory Response Modulation
Research has shown that this compound can mitigate inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for the transcription of pro-inflammatory cytokines . This action suggests potential therapeutic benefits for conditions like atherosclerosis.

Oxidative Stress Mitigation

Antioxidant Properties
this compound exhibits significant antioxidant properties by reducing oxidative stress markers in various cell types. For instance, it has been shown to decrease the production of superoxide anions and enhance mitochondrial function in macrophages exposed to ox-LDL . This protective effect extends to DNA damage prevention, where this compound supplementation has been associated with reduced oxidative stress and subsequent cellular apoptosis .

Summary Table of Applications

Application Area Mechanisms Involved Key Findings
Cancer ResearchPromotes cell proliferation; inhibits apoptosisEnhances growth of astrocytoma cells; modulates thiol levels
Cardiovascular HealthAntagonizes homocysteine effects; reduces inflammationProtects endothelial cells from apoptosis; inhibits NF-κB activation
Oxidative Stress MitigationScavenges reactive oxygen species; enhances mitochondrial functionReduces oxidative stress markers; prevents DNA damage

Case Studies

  • Astrocytoma Cell Study
    A study investigated the effects of varying concentrations of this compound on U373 astrocytoma cells. Results indicated a significant increase in cell viability correlated with higher cystathionine concentrations over time, highlighting its potential as a growth factor in specific cancer types .
  • Endothelial Cell Protection
    In another study focusing on HUVECs, pretreatment with this compound significantly reduced apoptosis induced by homocysteine exposure, demonstrating its protective role against vascular injury .
  • Macrophage Oxidative Stress Study
    Research involving THP-1 monocytes showed that this compound supplementation led to decreased oxidative stress and DNA damage when exposed to ox-LDL, underscoring its potential therapeutic implications for cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cystathionine is unique in its role as an intermediate in the transsulfuration pathway, bridging the conversion of homocysteine to cysteine. Unlike cysteine and homocysteine, cystathionine is not incorporated into proteins but serves as a crucial metabolic intermediate .

Biological Activity

L-Cystathionine is a sulfur-containing amino acid that plays a crucial role in the transsulfuration pathway, serving as an intermediary in the biosynthesis of L-cysteine from methionine. Recent studies have highlighted its significant biological activities, particularly in cellular proliferation, oxidative stress modulation, and apoptosis regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits multiple mechanisms through which it influences cellular processes:

  • Cell Proliferation : Research has shown that this compound promotes the proliferation of human astrocytoma U373 cells. The addition of cystathionine to cell cultures increased intracellular levels of L-cysteine and altered the GSH/GSSG ratio, contributing to enhanced cell growth over time .
  • Oxidative Stress Inhibition : this compound has been shown to inhibit oxidative stress induced by oxidized low-density lipoprotein (ox-LDL) in human macrophages. It reduces mitochondrial superoxide generation and maintains mitochondrial membrane potential, which are critical for cell survival .
  • Apoptosis Regulation : The compound has protective effects against apoptosis triggered by ox-LDL. It inhibits the release of cytochrome c from mitochondria and suppresses caspase activation, thereby reducing cell death in macrophages .

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Cell ProliferationIncreases intracellular L-cysteine levels; alters GSH/GSSG ratio
Oxidative Stress InhibitionReduces superoxide generation; protects mitochondrial function
Apoptosis RegulationInhibits cytochrome c release; suppresses caspase activation
DNA Damage ProtectionSuppresses DNA damage and enhances antioxidant enzyme activity in macrophages

Case Studies

  • Astrocytoma Cell Study :
    • Objective : To investigate the effect of this compound on U373 astrocytoma cells.
    • Findings : Increased proliferation was observed with higher concentrations (0.5 mM and 1 mM) over 72 hours, correlating with elevated levels of L-cysteine and changes in glutathione ratios .
  • Macrophage Apoptosis Study :
    • Objective : To evaluate the role of this compound in macrophage apoptosis induced by ox-LDL.
    • Findings : this compound significantly inhibited apoptosis markers, including caspase-3 cleavage and caspase-9 activity, suggesting a protective role against oxidative stress-induced damage .
  • Oxidative Stress and DNA Damage Study :
    • Objective : To assess the protective effects of this compound against DNA damage in THP-1 monocytes.
    • Findings : Treatment with this compound reduced superoxide levels and enhanced the activity of antioxidant enzymes, thereby mitigating DNA damage and apoptosis in ox-LDL-treated cells .

Discussion

The biological activities of this compound underscore its potential therapeutic applications, particularly in conditions associated with oxidative stress and cellular proliferation abnormalities. Its ability to modulate key pathways involved in cancer cell growth and macrophage apoptosis positions it as a compound worthy of further investigation.

Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, as well as exploring its potential as a therapeutic agent in clinical settings related to cancer and cardiovascular diseases.

Properties

IUPAC Name

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
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DSSTOX Substance ID

DTXSID20971384
Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Molecular Weight

222.26 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystathionine
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Record name L-Cystathionine
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Solubility

22 mg/mL
Record name L-Cystathionine
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CAS No.

56-88-2
Record name Cystathionine
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Record name L-Cystathionine
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Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Record name (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine
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Record name CYSTATHIONINE, L-
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Record name L-Cystathionine
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Melting Point

312 °C
Record name L-Cystathionine
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